1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1251038-73-9
VCID: VC11571006
InChI: InChI=1S/C9H13FN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3
SMILES:
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine

CAS No.: 1251038-73-9

Cat. No.: VC11571006

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine - 1251038-73-9

Specification

CAS No. 1251038-73-9
Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
IUPAC Name 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C9H13FN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3
Standard InChI Key DCTZYGXPPWRBAF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC(=CN=C1)F)N

Introduction

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a branched aliphatic amine group. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the unique properties imparted by the fluorine substituent, which enhances electron-withdrawing capabilities, thus affecting its chemical reactivity and biological interactions.

Synthesis and Production

The synthesis of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves several key steps, which may include reactions such as nucleophilic substitution or reductive amination. In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and safety while optimizing reaction conditions for yield and cost-effectiveness.

Biological Activity and Applications

The biological activity of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine is influenced by its structural features. Fluorinated compounds often exhibit distinct pharmacological profiles due to their altered lipophilicity and metabolic stability. This compound has been studied for its potential interactions with various biological targets, including enzymes and receptors involved in critical pathways.

Potential Therapeutic Applications

  • Neurological Disorders: The fluoropyridine moiety enhances binding affinity and selectivity, making it a valuable candidate in drug discovery and development for neurological disorders.

  • Cancer Therapies: The unique structural features of this compound allow for distinct interactions with molecular targets, which could lead to advancements in cancer therapies.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amineFluorophenyl groupDifferent aromatic substituent
(2S)-3-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amineDifferent substitution patternVariation in position of fluorine on pyridine
(2S)-3-(5-Chloropyridin-3-yl)-2-methylpropan-1-amineChlorine instead of fluorineComparison between halogen effects on reactivity
2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amineDifferent position of fluorineStructural variation impacting biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator